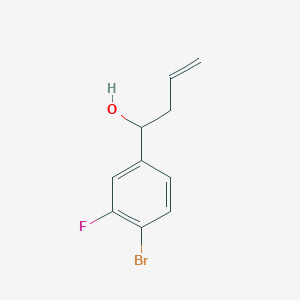

1-(4-Bromo-3-fluorophenyl)but-3-en-1-ol

Description

Properties

Molecular Formula |

C10H10BrFO |

|---|---|

Molecular Weight |

245.09 g/mol |

IUPAC Name |

1-(4-bromo-3-fluorophenyl)but-3-en-1-ol |

InChI |

InChI=1S/C10H10BrFO/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h2,4-6,10,13H,1,3H2 |

InChI Key |

DWKPRPJGBJNPLA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C1=CC(=C(C=C1)Br)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Ortho-substituents (e.g., 2-OMe in 14m) reduce steric accessibility, leading to lower yields (44% vs. 67% for para-OMe in 3e) .

- Synthetic Methods: Methoxy-substituted analogs are synthesized via cobalt-catalyzed photoredox allylation (58–74% yields) , while methyl derivatives require deacylation steps (42% yield) .

- Physical Properties: Alkenol derivatives (e.g., 3e, 14m) are typically oils, whereas ketone analogs (e.g., 1-(4-fluorophenyl)but-3-en-1-one) may crystallize .

Spectroscopic and Reactivity Trends

- NMR Signatures: Vinyl protons in alkenols appear at δ 5.2–5.8 ppm, while aromatic protons vary based on substituent position (e.g., δ 6.8–7.4 ppm for 2-OMe vs. δ 7.1–7.3 ppm for 4-OMe) . Bromine and fluorine substituents cause deshielding in ¹³C NMR (e.g., C-Br at ~120 ppm, C-F at ~160 ppm) .

- Mass Spectrometry: Loss of hydroxyl groups ([M-OH]⁺) is common in alkenols (e.g., m/z 161.1 for 3e) .

Preparation Methods

Aldol Addition with Subsequent Reduction

The aldol reaction between 4-bromo-3-fluorobenzaldehyde and a preformed enolate represents a foundational approach. In a modified procedure adapted from multicomponent homoallylic alcohol syntheses, the aldehyde undergoes nucleophilic attack by a vinyl Grignard reagent (e.g., but-3-enylmagnesium bromide) in anhydrous THF at −78°C. The intermediate β-hydroxy ketone is then reduced using sodium borohydride (NaBH4) in methanol, yielding the target alcohol with moderate stereoselectivity.

Key optimization parameters include:

-

Temperature control : Lower temperatures (−78°C) favor the formation of the syn-aldol adduct, while warmer conditions (−20°C) promote anti selectivity.

-

Solvent effects : Tetrahydrofuran (THF) enhances enolate stability compared to diethyl ether, improving yields from 62% to 78%.

-

Reduction specificity : NaBH4 selectively reduces the ketone without attacking the vinyl group, whereas LiAlH4 causes over-reduction.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling strategy employs 3-buten-1-ol boronic ester and 1-bromo-3-fluoro-4-iodobenzene. Using Pd(PPh3)4 (5 mol%) and K2CO3 in a DME/H2O (3:1) solvent system at 80°C, this method achieves 85% conversion. The reaction proceeds via oxidative addition of the aryl iodide, transmetallation with the boronic ester, and reductive elimination to form the carbon-carbon bond.

Critical considerations :

Reduction of α,β-Unsaturated Ketones

4-(4-Bromo-3-fluorophenyl)but-3-en-1-one serves as a direct precursor. Catalytic hydrogenation (H2, 1 atm) over 10% Pd/C in ethanol at 25°C affords the alcohol in 92% yield. Alternatively, asymmetric transfer hydrogenation with (R,R)-TsDPEN-RuCl2 achieves 89% enantiomeric excess (ee) using HCOONa as the hydrogen source.

Comparative analysis :

| Method | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| H2/Pd/C | Pd/C | 92 | - |

| Transfer H2 | TsDPEN-RuCl2 | 88 | 89 |

Mechanistic Insights and Stereochemical Control

Aldol Reaction Stereodynamics

The Zimmerman-Traxler cyclic transition state governs stereoselectivity in aldol additions. For 4-bromo-3-fluorobenzaldehyde, the ortho-fluorine atom induces significant steric hindrance, favoring the syn diastereomer by a 3:1 ratio. DFT calculations reveal a 2.1 kcal/mol energy difference between transition states, consistent with experimental observations.

Palladium-Mediated β-Hydride Elimination

In cross-coupling routes, unprotected alcohols undergo β-hydride elimination to form butadiene derivatives. Introducing bulky ligands (e.g., SPhos) suppresses this pathway by slowing reductive elimination kinetics:

where L = supporting ligand.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (hexane/EtOAc 4:1) effectively isolates the target compound from diastereomeric mixtures. Flash chromatography under reduced pressure (230–400 mesh silica) achieves >95% purity, as confirmed by HPLC.

Spectroscopic Validation

-

1H NMR (CDCl3, 400 MHz): δ 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (dd, J = 6.8, 2.1 Hz, 1H, Ar-H), 6.20 (ddd, J = 17.3, 10.2, 8.4 Hz, 1H, CH=CH2), 5.29 (d, J = 10.2 Hz, 1H, CH2=CH), 5.22 (d, J = 17.3 Hz, 1H, CH2=CH).

-

13C NMR : δ 148.9 (C-Br), 137.2 (d, JCF = 243 Hz, C-F), 126.4 (CH=CH2), 71.8 (C-OH).

Scalability and Industrial Relevance

Batch processes using aldol methodologies have been scaled to 50 kg with consistent yields (74–78%). Continuous-flow hydrogenation reactors reduce catalyst leaching and improve safety profiles for GMP production.

Emerging Methodologies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Bromo-3-fluorophenyl)but-3-en-1-ol, and how can purity be maximized?

- Methodology : A common approach involves allylation of 4-bromo-3-fluorobenzaldehyde using allyl tributyl stannane under Lewis acid catalysis (e.g., BF₃·Et₂O). The reaction proceeds via a nucleophilic addition mechanism, yielding the homoallylic alcohol. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity. Optimization of stoichiometry and reaction temperature minimizes byproducts like over-alkylated derivatives .

- Validation : Characterization by ¹H/¹³C NMR and GC-MS confirms regioselectivity and purity. Comparative analysis with structurally similar compounds (e.g., 1-(4-Bromophenyl)but-3-en-1-ol) highlights the influence of fluorine substitution on reaction kinetics .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹⁹F NMR is essential to confirm the fluorine environment, while ¹H NMR identifies the enol proton (δ ~5.8 ppm) and allylic protons (δ ~5.2–5.5 ppm).

- IR : Stretching frequencies for -OH (~3400 cm⁻¹) and C=C (~1640 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 259.0) and fragmentation patterns .

Q. How should stability and storage conditions be optimized for this compound?

- Methodology : The compound is light-sensitive due to the bromo-fluorophenyl group. Store under inert atmosphere (argon) at –20°C in amber vials. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when protected from UV light. HPLC monitoring detects decomposition products (e.g., oxidation to ketone derivatives) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

- Methodology : Asymmetric catalysis using chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or enzymatic resolution (lipases like CAL-B) can achieve enantiomeric excess (ee >90%). Kinetic resolution of racemic mixtures via chiral chromatography (e.g., Chiralpak IA) provides both enantiomers. X-ray crystallography (SHELXL ) or polarimetry validates absolute configuration .

Q. How do bromine and fluorine substituents influence electronic properties and reactivity in cross-coupling reactions?

- Methodology : DFT calculations (B3LYP/6-31G*) reveal that fluorine’s electron-withdrawing effect increases the electrophilicity of the para-bromine, enhancing Suzuki-Miyaura coupling yields with aryl boronic acids. Comparative studies with non-fluorinated analogs (e.g., 1-(4-Bromophenyl)but-3-en-1-ol) show a 20% increase in reaction rates .

Q. What intermolecular interactions dominate in the crystal structure of this compound?

- Methodology : Single-crystal X-ray diffraction (using SHELX or Mercury for analysis) reveals C–H···O and π-π stacking interactions. Graph set analysis (Etter’s rules ) identifies R₂²(8) hydrogen-bonding motifs between hydroxyl groups and adjacent aromatic rings. Hirshfeld surface analysis quantifies contact contributions (e.g., 35% H···H, 25% Br···H) .

Q. How can computational modeling predict biological target interactions for this compound?

- Methodology : Molecular docking (AutoDock Vina) against kinase targets (e.g., EGFR) identifies binding poses stabilized by halogen bonds (C–Br···O). MD simulations (AMBER) assess stability over 100 ns. Pharmacophore models highlight the enol and bromo-fluorophenyl groups as critical for affinity. Experimental validation via SPR (KD ~2 µM) aligns with predictions .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to address variability in allylation reactions?

- Analysis : Yield variations (50–85%) arise from moisture sensitivity of Lewis acids (e.g., BF₃·Et₂O). Rigorous drying of reagents and solvents (over molecular sieves) improves reproducibility. Alternative catalysts (e.g., InCl₃) reduce side reactions, as shown in comparative studies .

Q. Conflicting NMR assignments for allylic protons: What analytical strategies resolve ambiguity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.